acetyl-2-13C chloride
Overview
Description
Synthesis Analysis
Acetyl chloride is a versatile reagent in synthesizing various chemical compounds, including 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite (Yuan*, Chen, & Wang, 1991). Additionally, it facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates or aryl(benzyloxycarbonylamono) methylphosphonates, crucial intermediates in phosphonopeptide synthesis.
Molecular Structure Analysis
The molecular structure of acetyl chloride has been elucidated through various spectroscopic methods, revealing detailed information about bond lengths, angles, and molecular conformation. Gas-phase electron diffraction studies have determined structural parameters such as bond lengths and valence angles for acetyl chloride, indicating a shorter C=O distance compared to acetaldehyde and acetone due to the electronegative halogen atom's influence (Tsuchiya & Kimura, 1972).
Chemical Reactions and Properties
Acetyl chloride undergoes various chemical reactions, reflecting its reactivity and functional versatility. Its role in the synthesis of acetyl isocyanate isotopic species, prepared by reacting acetyl-2-13C chloride with silver cyanate, showcases its utility in creating compounds with specific molecular conformations (Uchida, Toyoda, Kuze, & Sakaizumi, 2009).
Physical Properties Analysis
The physical properties of acetyl chloride, including its behavior in the liquid phase and its interaction with light and electric fields, provide insights into its stability and reactivity. Neutron diffraction studies on liquid acetyl chloride reveal that molecules in the liquid phase maintain a conformation similar to their gaseous counterparts, suggesting a stable molecular structure that does not significantly change between phases (Ohtomo & Arakawa, 1980).
Chemical Properties Analysis
The chemical properties of acetyl chloride, including its acetylation reactions, underscore its role as a key reagent in organic synthesis. Silica-supported zinc chloride has been shown to efficiently catalyze the acetylation of amines, alcohols, and phenols under heterogeneous conditions, highlighting the compound's utility in facilitating various chemical transformations (Gupta, Kumar, Gupta, Paul, & Gupta, 2008).
Scientific Research Applications
Synthesis of Organophosphorus Compounds : It is used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This synthesis facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates or aryl(benzyl) (Yuan, Chen, & Wang, 1991).
Preparation of Silyl Derivatives : Acetyl chloride, when combined with different solvents and bases, can prepare silyl derivatives of α- and β-cyclodextrines containing acetyl substituents on secondary hydroxy groups (Grachev et al., 2011).
Studying Interconversion of Acetyl and Terminal Carbonyls : The 13C-labeled acetyl complex (5-In)(CO)3Fe13C(O)CH3 is used for studying the interconversion of acetyl and terminal carbonyls (Forschner & Cutler, 1989).
Enhancing NMR Spectra in Biomolecular Research : Acetic anhydride labeling can enhance nuclear magnetic resonance spectra of biomolecules, potentially identifying biomarkers with clinical significance (Wilson et al., 2009).
Probing Ketone Body Metabolism : Hyperpolarized 13C-acetoacetate and 13C-hydroxybutyrate can be effective in vivo probes of ketone body metabolism in the heart (Miller et al., 2018).
Forensic Applications : Isotopic analysis of 13C can be used for forensic purposes, such as determining common-batch samples, geographical origin, and identifying the source of acetic anhydride used in drug trafficking (Besacier et al., 1997).
Oil Spill Cleanup Material Development : Acetylation of raw cotton with acetic anhydride and DMAP catalyst can develop hydrophobic, biodegradable, cellulosic sorbent materials for oil spill cleanup (Adebajo & Frost, 2004).
Lignin Analysis : Acetylation of lignin with [1-13C]-acetyl chloride in pyridine offers a highly sensitive alternative to the standard method for analysis of changes in acetyl environments (Orejuela & Helm, 1996).
Biomolecular Structural Characterization : 13C-enriched sites in natural carbohydrate products can be used for structural characterization of biomolecules, potentially revealing important biological information (Yu & Prestegard, 2006).
Microwave Spectroscopy : Acetyl chloride's microwave spectrum reveals information about the double bond and ionic character of the C-Cl bond (Sinnott, 1961).
Safety And Hazards
properties
IUPAC Name |
acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
acetyl-2-13C chloride | |
CAS RN |
14770-40-2 | |
Record name | Acetyl -2-13C chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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